
4-Nitrobenzyl dimethylcarbamate
Overview
Description
4-Nitrobenzyl dimethylcarbamate is a carbamate derivative featuring a 4-nitrobenzyl group linked to a dimethylcarbamate moiety. Carbamates, in general, are widely used in prodrug strategies due to their stability and ability to release active agents via enzymatic or chemical cleavage . The 4-nitrobenzyl group is a common prodrug masking moiety, particularly in nitroreductase (NTR)-activated systems, where its reduction triggers the release of therapeutic agents or fluorescent probes .
For instance, 4-nitrobenzyl fragments in fluorogenic probes (e.g., Probe 72) exhibit quenched fluorescence until enzymatic reduction, enabling real-time detection of NTR activity in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl dimethylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrobenzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as iron-chrome catalysts can facilitate the carbamoylation process, reducing the need for hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and mild acidic conditions.
Substitution: Nucleophiles such as amines or alcohols, and bases like pyridine.
Major Products Formed:
Reduction: 4-Aminobenzyl dimethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl dimethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzyl dimethylcarbamate involves its reduction by nitroreductase enzymes, which are overexpressed in certain tumor cells . The reduction converts the nitro group to a hydroxylamine, which then fragments to release the active drug. This process allows for targeted drug delivery, minimizing side effects on healthy cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Nitrobenzyl Halides (Chloride and Bromide)
4-Nitrobenzyl halides are key precursors for synthesizing nitrobenzyl derivatives. Their reactivity in nucleophilic substitution (SN2) reactions is critical for prodrug activation:
- Reaction Kinetics :
- 4-Nitrobenzyl bromide reacts ~160-fold faster than 4-nitrobenzyl chloride in SN2 reactions with n-butylamine, attributed to bromide’s superior leaving-group ability. Second-order rate constants:
- 4-Nitrobenzyl chloride: $8.1 \times 10^{-5} \, \text{M}^{-1}\text{s}^{-1}$
- 4-Nitrobenzyl bromide: $3.3 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}$ .
- Applications : Both are used to prepare diphenylmethane derivatives but require careful handling due to skin irritation risks .
Table 1: Comparison of 4-Nitrobenzyl Halides
Property | 4-Nitrobenzyl Chloride | 4-Nitrobenzyl Bromide |
---|---|---|
Rate Constant (M⁻¹s⁻¹) | $8.1 \times 10^{-5}$ | $3.3 \times 10^{-3}$ |
Leaving Group Ability | Moderate | High |
Hazard Profile | Skin irritation | Skin irritation |
Other Nitroaromatic Prodrug Moieties
The 4-nitrobenzyl group is compared to alternative NTR substrates in prodrug design:
- 2-Nitro-N-Methyl Imidazolyl (9) :
- 5-Nitrofuranyl and 5-Nitrothiophenyl :
Table 2: NTR Substrate Efficiency
Substrate | Relative Reduction Rate | Example Application |
---|---|---|
2-Nitroimidazolyl (9) | 1.0 (Reference) | LSD1 inhibitors |
5-Nitrofuranyl | ~0.5 | Antibacterial agents |
4-Nitrobenzyl | ~0.05 | Fluorescent probes |
Fluorogenic Probes with 4-Nitrobenzyl Fragments
Probe 72, a BODIPY-based fluorophore, uses a 4-nitrobenzyl quencher for NTR detection:
- Performance :
- Toxicity : ≤50 µM concentrations maintain ≥90% cell viability, indicating low cytotoxicity .
Table 3: Probe 72 vs. Alternative Probes
Metric | Probe 72 (4-Nitrobenzyl) | 2-Nitroimidazolyl Probes |
---|---|---|
Fluorescence Increase | 20-fold | 50-fold (hypothetical) |
Detection Limit | 1.52 ng/mL | 0.5 ng/mL (estimated) |
Activation Speed | Moderate | Fast |
Carbamate-Based Prodrugs
Dimethylcarbamate derivatives are less common than ester or amide prodrugs but offer advantages in stability:
Biological Activity
4-Nitrobenzyl dimethylcarbamate (4-NBDMC) is a compound that has garnered attention in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, particularly as a prodrug and in cancer therapy.
4-NBDMC is a nitro-substituted carbamate with the molecular formula . Its structure allows it to undergo various chemical reactions, making it a versatile compound in organic synthesis. The presence of the nitro group significantly influences its biological activity by participating in redox reactions.
The biological activity of 4-NBDMC primarily revolves around its interaction with specific enzymes and cellular targets. Key aspects include:
- Enzymatic Activation : 4-NBDMC can be activated by nitroreductases (NTR), which reduce the nitro group to an amine, facilitating the release of active drug moieties.
- Target Interaction : It has been shown to interact with glutathione S-transferase (GST), suggesting a role in detoxification pathways within cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to induce ROS, leading to oxidative stress and apoptosis in cancer cells .
Anticancer Properties
Research indicates that 4-NBDMC exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its effectiveness as a prodrug that releases cytotoxic agents upon enzymatic reduction. This property is crucial for targeted cancer therapies, where minimizing damage to healthy cells is essential .
Inhibition of Enzymatic Activity
4-NBDMC has demonstrated inhibitory effects on enzymes such as enteropeptidase, which is involved in protein digestion. The compound's IC50 values indicate its potency in inhibiting this enzyme, suggesting potential applications in obesity treatment by modulating protein absorption .
Case Studies and Research Findings
- Anticancer Activity :
- Prodrug Development :
- Enzyme Inhibition Studies :
Table 1: Biological Activity Summary of this compound
Activity Type | Target Enzyme/Cell Line | IC50 Value (nM) | Notes |
---|---|---|---|
Anticancer | Various Tumor Cell Lines | Varies | Preferentially targets malignant cells |
Enzyme Inhibition | Enteropeptidase | 13 - 94 | Effective inhibition observed |
Prodrug Activation | Nitroreductase | N/A | Releases active drugs upon enzymatic reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitrobenzyl dimethylcarbamate, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of carbamate derivatives typically involves nucleophilic substitution or condensation reactions. For example, zinc-promoted carbamate synthesis (using dimethylcarbamoyl chloride with nitrobenzyl alcohol derivatives) under anhydrous conditions can enhance yields . Reaction optimization may include controlling stoichiometry (e.g., 1:1.2 molar ratio of nitrobenzyl precursor to carbamoyl chloride), using polar aprotic solvents (e.g., DMF or acetonitrile), and maintaining temperatures between 0–25°C to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm the presence of the dimethylcarbamate group (e.g., C peaks at ~155 ppm for carbonyl) and nitrobenzyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- FT-IR : Key absorptions include C=O stretching (~1700 cm) and NO asymmetric stretching (~1520 cm) .
Q. How can researchers address challenges in purifying this compound?
- Methodological Answer : Common impurities include unreacted nitrobenzyl alcohol or dimethylcarbamoyl chloride. Techniques for purification:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) .
- Recrystallization : Polar solvents like ethanol or methanol at low temperatures improve crystal purity .
Advanced Research Questions
Q. How do structural modifications (e.g., leaving groups) impact the reactivity of 4-nitrobenzyl derivatives in nucleophilic substitutions?
- Methodological Answer : Comparative kinetic studies using NMR spectroscopy reveal that 4-nitrobenzyl bromide reacts ~40× faster than 4-nitrobenzyl chloride with n-butylamine ( Ms vs. Ms), attributed to bromide’s superior leaving-group ability . Computational modeling (e.g., DFT) can quantify transition-state energies and steric effects .
Q. What mechanistic insights can NMR spectroscopy provide for this compound’s degradation pathways?
- Methodological Answer : Real-time H NMR monitoring of hydrolysis reactions in DO/CDCN mixtures identifies intermediates (e.g., nitrobenzyl alcohol) and quantifies rate constants. For example, acidic conditions (pH < 3) accelerate carbamate hydrolysis via protonation of the carbonyl oxygen .
Q. How can catalytic systems be designed to oxidize 4-nitrobenzyl alcohol derivatives to their corresponding aldehydes?
- Methodological Answer : Nonheme iron(II)-α-keto complexes in acetonitrile selectively oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde with a turnover number (TON) of 16. Optimization involves adding NaBF (25 equiv.) to stabilize intermediates and using O as the terminal oxidant .
Q. What role do computational methods play in predicting this compound’s electronic properties?
- Methodological Answer : Quantum chemistry calculations (e.g., QSPR or DFT) model electron-withdrawing effects of the nitro group, which lowers the LUMO energy (-1.8 eV) and enhances electrophilicity at the carbamate carbonyl . These insights guide predictions of reactivity in SN2 or acyl-transfer reactions.
Q. Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported reaction rates for 4-nitrobenzyl derivatives?
- Methodological Answer : Variations in rate constants (e.g., due to temperature or solvent polarity) require standardization. For example, the higher values in vs. literature may stem from elevated reaction temperatures (40°C vs. 25°C). Replicate experiments under controlled conditions (fixed T, pH, and ionic strength) using internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) are critical .
Q. Methodological Best Practices
- Synthesis : Use Schlenk techniques for moisture-sensitive reactions .
- Kinetic Studies : Employ stopped-flow NMR or UV-Vis spectroscopy for sub-second timescale resolution .
- Safety : Handle nitrobenzyl derivatives in fume hoods due to potential toxicity; refer to SDS guidelines for storage (e.g., desiccated at RT) .
Properties
IUPAC Name |
(4-nitrophenyl)methyl N,N-dimethylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHQJPHPSYDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875961 | |
Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84640-31-3 | |
Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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